molecular formula C20H26O4S B12680884 1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- CAS No. 72361-37-6

1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)-

Cat. No.: B12680884
CAS No.: 72361-37-6
M. Wt: 362.5 g/mol
InChI Key: JZORCAQWNJVPPT-UHFFFAOYSA-N
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Description

1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It is a derivative of benzenediol, where the hydroxyl groups are substituted with thiobis and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- typically involves the reaction of 1,2-benzenediol with thiobis and tert-butyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in large quantities with consistent quality. The use of advanced technologies and equipment helps in achieving the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiobis and tert-butyl groups, which can affect the reactivity and stability of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield various hydroquinone derivatives.

Scientific Research Applications

1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways in biological systems. The thiobis and tert-butyl groups play a crucial role in modulating its reactivity and interactions. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)-: This compound has a similar structure but differs in the position of the hydroxyl groups and the absence of the thiobis group.

    1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Another similar compound with different substitution patterns.

Uniqueness

1,2-Benzenediol, thiobis(4-(1,1-dimethylethyl)- is unique due to the presence of the thiobis group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other benzenediol derivatives.

Properties

CAS No.

72361-37-6

Molecular Formula

C20H26O4S

Molecular Weight

362.5 g/mol

IUPAC Name

4-tert-butyl-3-(6-tert-butyl-2,3-dihydroxyphenyl)sulfanylbenzene-1,2-diol

InChI

InChI=1S/C20H26O4S/c1-19(2,3)11-7-9-13(21)15(23)17(11)25-18-12(20(4,5)6)8-10-14(22)16(18)24/h7-10,21-24H,1-6H3

InChI Key

JZORCAQWNJVPPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)O)O)SC2=C(C=CC(=C2O)O)C(C)(C)C

Origin of Product

United States

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